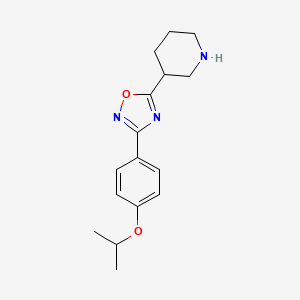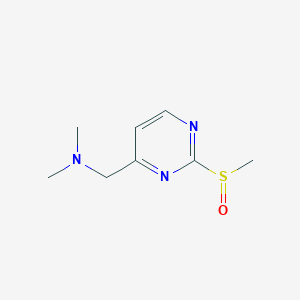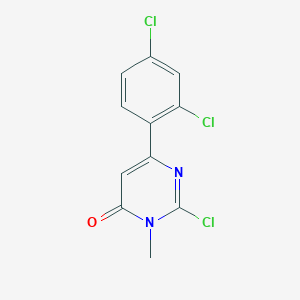
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClIN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method is the iodination of 6-chloro-N-isopropylpyrimidin-4-amine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions, with the reactions carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving DNA and RNA interactions due to its structural similarity to nucleotides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe in chemical biology studies to investigate biological pathways and mechanisms.
作用機序
The mechanism of action of 6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions. The isopropyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
6-Chloro-5-iodopyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl groups instead of an isopropyl group.
6-Chloro-5-isopropoxypyrimidin-4-amine: Similar in structure but with an isopropoxy group instead of an iodine atom.
Uniqueness
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which can significantly influence its reactivity and binding properties. The combination of these halogens with the isopropyl group provides a distinct chemical profile that can be exploited in various applications, particularly in the design of novel pharmaceuticals and materials.
特性
分子式 |
C7H9ClIN3 |
|---|---|
分子量 |
297.52 g/mol |
IUPAC名 |
6-chloro-5-iodo-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClIN3/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,1-2H3,(H,10,11,12) |
InChIキー |
NTELZKJRFOQKEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C(=NC=N1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


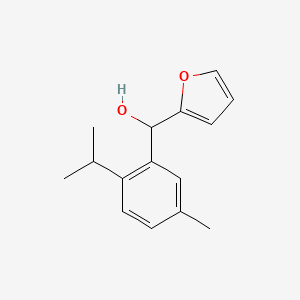
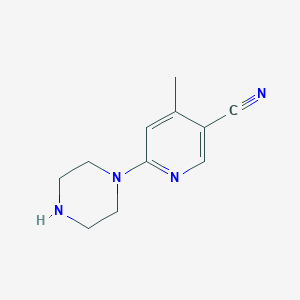

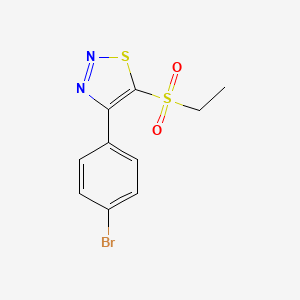

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
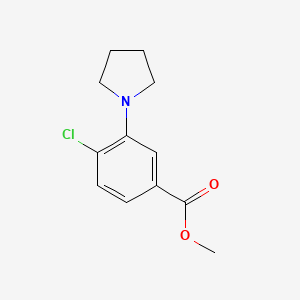
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)


